PD-1/PD-L1-IN-14

PD-1/PD-L1 antagonist HTRF assay IC50 potency

A common challenge in immune checkpoint research is that small-molecule PD-1/PD-L1 inhibitors only block extracellular binding, leaving surface PD-L1 available for re-engagement. PD-1/PD-L1-IN-14 solves this through a bifunctional mechanism: • **Blockade + degradation**: Inhibits PD-1/PD-L1 interaction (IC50 = 27.8 nM HTRF) while triggering PD-L1 dimerization, internalization, and lysosomal degradation. • **In vivo efficacy**: ~60% tumor growth inhibition in MC38 syngeneic model (30 mg/kg i.p.). • **Kinase selectivity**: No kinase >30% inhibition at 1 μM across 369-kinase panel-ideal for target validation. Available from BenchChem with verified supply chain and technical documentation.

Molecular Formula C24H24N4O2
Molecular Weight 400.5 g/mol
Cat. No. B12422025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD-1/PD-L1-IN-14
Molecular FormulaC24H24N4O2
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C2=NN=C(O2)NC3=CC=CC(=C3)CNCCO)C4=CC=CC=C4
InChIInChI=1S/C24H24N4O2/c1-17-21(19-8-3-2-4-9-19)11-6-12-22(17)23-27-28-24(30-23)26-20-10-5-7-18(15-20)16-25-13-14-29/h2-12,15,25,29H,13-14,16H2,1H3,(H,26,28)
InChIKeyYBHXMLDVPTWSAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PD-1/PD-L1-IN-14: Bifunctional Small-Molecule Inhibitor Overview


PD-1/PD-L1-IN-14 (compound 17) is a small-molecule inhibitor that targets the PD‑1/PD‑L1 immune checkpoint axis through a dual mechanism: it blocks the PD‑1/PD‑L1 protein‑protein interaction and simultaneously induces PD‑L1 dimerization, internalization, and lysosome‑dependent degradation [1]. Discovered as part of a medicinal‑chemistry campaign and reported in the Journal of Medicinal Chemistry (2022), the compound exhibits an IC₅₀ of 27.8 nM in HTRF‑based PD‑1/PD‑L1 blockade assays [1]. In vivo, compound 17 suppresses tumor growth by activating antitumor immunity in syngeneic mouse models [1].

Bifunctional immune checkpoint research tool — blocks PD‑1/PD‑L1 and promotes PD‑L1 degradation
Enables PD‑L1 internalization and lysosomal trafficking studies without orthogonal knockdown
Reported tumor‑model response context (syngeneic MC38) — supports immuno‑oncology endpoint research

Why Generic Substitution Fails for PD-1/PD-L1-IN-14


Small-molecule PD‑1/PD‑L1 inhibitors display highly divergent pharmacology despite sharing a common target axis. Most reported inhibitors (e.g., BMS‑202, CA‑170) merely block the extracellular PD‑1/PD‑L1 interaction without altering PD‑L1 protein levels, leaving surface PD‑L1 available for re‑engagement [2][3]. In contrast, PD‑1/PD‑L1‑IN‑14 (compound 17) is a bifunctional inhibitor: it not only blocks the interaction (IC₅₀ = 27.8 nM) but also actively promotes PD‑L1 dimerization, internalization, and lysosomal degradation, thereby durably depleting PD‑L1 from the tumor‑cell surface [1]. This dual mode of action means that merely substituting another “in‑class” inhibitor for PD‑1/PD‑L1‑IN‑14 would forfeit the PD‑L1 degradation functionality, potentially compromising efficacy in experimental systems where sustained PD‑L1 clearance is mechanistically important [1].

Most in‑class PD‑1/PD‑L1 inhibitors only block the interaction; they do not trigger PD‑L1 degradation or clearance.
Substituting with a blockade‑only inhibitor may lose durable PD‑L1 depletion, limiting sustained pathway inhibition in models where PD‑L1 turnover is critical.
PD‑L1 surface re‑engagement can occur with inhibitors lacking degradation activity, potentially altering downstream signaling interpretation.

Product-Specific Quantitative Evidence Guide


PD-1/PD-L1 Blockade Potency

PD‑1/PD‑L1‑IN‑14 inhibits the PD‑1/PD‑L1 interaction with an IC₅₀ of 27.8 nM in an HTRF assay, placing it in the same potency range as the well‑characterized inhibitor BMS‑202 (IC₅₀ ≈ 18 nM under similar HTRF conditions), while outperforming other reported small molecules such as compound A22 (IC₅₀ ≈ 100 nM) [1][2].

PD‑1/PD‑L1 Blockade
Cross‑study comparable
27.8 nM
Supports target engagement assay context
HTRF assay; ~1.5‑fold less potent than BMS‑202, ~3.6‑fold more potent than A22
PD-1/PD-L1 antagonist HTRF assay IC50 potency

PD-L1 Dimerization and Degradation Mechanism

Unlike conventional PD‑1/PD‑L1 inhibitors (e.g., BMS‑202, CA‑170) that only block the protein‑protein interaction, PD‑1/PD‑L1‑IN‑14 induces PD‑L1 dimerization and accelerates its internalization from the cell surface followed by lysosome‑dependent degradation in tumor cells [1]. Quantitative western‑blot analysis in MDA‑MB‑231 breast‑cancer cells showed that compound 17 reduces PD‑L1 protein levels by >50% at 1 µM after 24 h, whereas BMS‑202 at equivalent concentrations does not significantly alter PD‑L1 expression [1].

PD‑L1 Degradation
Head‑to‑head
>50% reduction (1 µM, 24 h)
Supports PD‑L1 depletion endpoint review
MDA‑MB‑231 cells; BMS‑202 shows no significant reduction
PD-L1 degradation bifunctional inhibitor lysosomal pathway

In Vivo Antitumor Efficacy in Syngeneic Models

In a syngeneic MC38 colon‑carcinoma model, PD‑1/PD‑L1‑IN‑14 (compound 17) administered intraperitoneally at 30 mg/kg once daily significantly suppressed tumor growth compared with vehicle control, achieving a tumor‑growth inhibition (TGI) of approximately 60% on day 21 [1]. By contrast, the earlier‑generation inhibitor BMS‑202 failed to show significant monotherapy efficacy in similar syngeneic models, which has been attributed to its inability to downregulate PD‑L1 [1][2].

In Vivo Model Response
Reported
~60% TGI (MC38, day 21)
Supports syngeneic tumor model endpoint monitoring
30 mg/kg i.p.; BMS‑202 no significant monotherapy response
in vivo efficacy syngeneic tumor model antitumor immunity

Target Engagement Selectivity Profile

To assess selectivity, the authors screened compound 17 against a panel of 369 kinases at 1 µM; no kinase was inhibited by more than 30%, indicating a clean selectivity profile [1]. This contrasts with several earlier biphenyl‑based PD‑1/PD‑L1 inhibitors that showed off‑target kinase activity (e.g., compound B1 inhibited EGFR with >80% inhibition at 1 µM) [1].

Kinase Selectivity
Class‑level inference
No kinase >30% inhibition (369 kinases, 1 µM)
Supports target‑specific phenotype interpretation
Earlier biphenyl inhibitors show >80% EGFR inhibition at 1 µM
selectivity profiling kinase panel off-target

Lysosome-Dependent Degradation Pathway

Confocal microscopy and inhibitor‑based pathway dissection confirmed that PD‑1/PD‑L1‑IN‑14 promotes PD‑L1 internalization into the cytosol and routes PD‑L1 to lysosomes for degradation; co‑treatment with the lysosomal inhibitor chloroquine (50 µM) largely abolished PD‑L1 degradation, confirming lysosomal dependency [1]. This mechanistic specificity distinguishes compound 17 from general PD‑1/PD‑L1 antagonists like BMS‑202, which do not trigger PD‑L1 trafficking [1].

Lysosomal Degradation
Head‑to‑head
Chloroquine (50 µM) rescues PD‑L1
Confirms lysosome‑dependent pathway
Confocal microscopy; MDA‑MB‑231 cells; BMS‑202 lacks degradation
lysosomal degradation PD-L1 internalization mechanism-of-action

Best Research and Application Scenarios


PD-L1 Degradation and Receptor Trafficking Studies

PD‑1/PD‑L1‑IN‑14 is uniquely suited for dissecting the cellular machinery governing PD‑L1 internalization and lysosomal degradation. Its dual activity—blocking PD‑1/PD‑L1 binding while simultaneously triggering PD‑L1 dimerization and trafficking—enables researchers to study the intersection of immune‑checkpoint signaling and protein‑degradation pathways in a single‑agent format, avoiding confounding variables introduced by orthogonal knockdown or overexpression systems [1].

In Vivo Immuno-Oncology Monotherapy Proof-of-Concept

With demonstrated single‑agent tumor‑growth inhibition (~60% TGI in MC38 syngeneic models at 30 mg/kg i.p.) [1], PD‑1/PD‑L1‑IN‑14 serves as a validated tool compound for preclinical efficacy studies that require a monotherapy‑responsive PD‑1/PD‑L1 axis inhibitor. This is especially valuable in settings where combination therapies are being built on top of a PD‑1/PD‑L1 backbone and a reliable, intrinsically active small molecule is needed as a baseline.

Selectivity-Critical Chemical Biology Experiments

The clean kinase‑selectivity profile (no kinase inhibited >30% at 1 µM across a 369‑kinase panel) [1] makes PD‑1/PD‑L1‑IN‑14 particularly appropriate for experiments designed to attribute phenotypic outcomes specifically to PD‑L1 engagement. This contrasts with earlier‑generation biphenyl PD‑L1 inhibitors that carry residual kinase off‑target liabilities, making compound 17 a preferred choice for high‑confidence target‑validation campaigns.

Combinatorial Immunotherapy Screening Platforms

Because PD‑1/PD‑L1‑IN‑14 combines PD‑L1 blockade with sustained PD‑L1 degradation, it offers a distinct pharmacological input in combination‑screening campaigns that evaluate synergy with chemotherapy, radiotherapy, or other immune‑oncology agents. Its dual‑mechanism profile provides an additional dimension of immune modulation compared to pure antagonist small molecules, potentially revealing combination effects that would be masked by simpler inhibitors [1].

Application
Selection Property
Validation Focus
PD‑L1 trafficking and lysosomal degradation studies
Bifunctional degradation mechanism
Confirm PD‑L1 internalization and lysosomal routing
Syngeneic tumor model immuno‑oncology studies
In‑vivo model‑response report
Validate single‑agent tumor model endpoint response
Target engagement and selectivity profiling
Clean kinase selectivity profile
Verify absence of confounding off‑target kinase activity
Combination immuno‑oncology screening platforms
Dual‑mechanism pharmacological input
Assess synergy with other immune‑modulating agents
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